molecular formula C10H8O2 B590561 1H-Indene-5-carboxylic acid CAS No. 132041-35-1

1H-Indene-5-carboxylic acid

Cat. No.: B590561
CAS No.: 132041-35-1
M. Wt: 160.172
InChI Key: QJWWPTQNLXAJFJ-UHFFFAOYSA-N
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Description

1H-Indene-5-carboxylic acid is an organic compound that belongs to the class of indene derivatives Indene itself is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring The addition of a carboxylic acid group at the 5-position of the indene structure gives rise to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of indene with carbon dioxide in the presence of a strong base can yield this compound. Another method involves the oxidation of 1H-Indene-5-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Catalysts such as palladium or platinum may be employed to enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding carboxylate salts or esters.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed:

    Oxidation: Carboxylate salts, esters.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1H-Indene-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of new materials and catalysts.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic effects against various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Indene-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their function. In chemical reactions, the compound’s reactivity is governed by the electronic properties of the indene ring and the carboxylic acid group.

Comparison with Similar Compounds

    Indene: The parent compound without the carboxylic acid group.

    1H-Indene-2-carboxylic acid: A positional isomer with the carboxylic acid group at the 2-position.

    Indole-3-acetic acid: A structurally related compound with a different ring system.

Uniqueness: 1H-Indene-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which influences its chemical reactivity and biological activity. Compared to its isomers and related compounds, it may exhibit distinct properties and applications.

Properties

IUPAC Name

1H-indene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWWPTQNLXAJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665774
Record name 1H-Indene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132041-35-1
Record name 1H-Indene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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